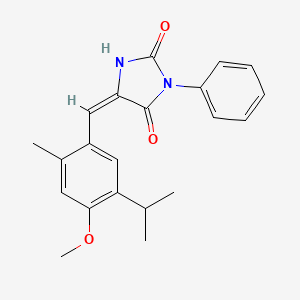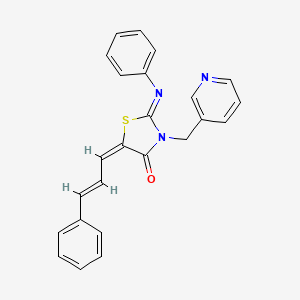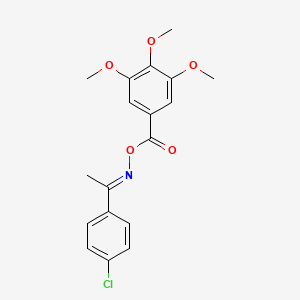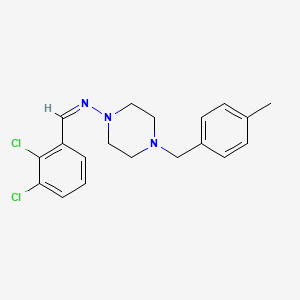
5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-phenyl-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-phenyl-2,4-imidazolidinedione, also known as IMB-6, is a synthetic compound that has been studied for its potential use in various scientific applications. This compound is a member of the imidazolidinedione family, which has been shown to have a range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
Mechanism of Action
The mechanism of action of 5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-phenyl-2,4-imidazolidinedione is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cancer cell proliferation and inflammation. 5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to inhibit the activity of certain enzymes involved in these pathways, as well as reduce the expression of certain genes involved in tumor growth and inflammation.
Biochemical and Physiological Effects
5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-phenyl-2,4-imidazolidinedione can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the production of pro-inflammatory cytokines in immune cells. In vivo studies have also shown that 5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-phenyl-2,4-imidazolidinedione can reduce tumor growth and improve glucose metabolism in diabetic animals.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-phenyl-2,4-imidazolidinedione in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities with high purity. This makes it a cost-effective and readily available compound for research purposes. However, one limitation of using 5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-phenyl-2,4-imidazolidinedione is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its efficacy in specific disease models.
Future Directions
There are several future directions for research on 5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-phenyl-2,4-imidazolidinedione. One area of interest is its potential use as a therapeutic agent for cancer and inflammation. Further studies are needed to elucidate its mechanism of action and to test its efficacy in animal models of these diseases. Another area of interest is its potential use as a tool for studying the signaling pathways involved in cancer cell proliferation and inflammation. Finally, there is potential for the development of novel derivatives of 5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-phenyl-2,4-imidazolidinedione with improved efficacy and specificity for certain disease targets.
Synthesis Methods
The synthesis of 5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-phenyl-2,4-imidazolidinedione involves the reaction of 5-isopropyl-4-methoxy-2-methylbenzaldehyde with 3-phenyl-2,4-thiazolidinedione in the presence of a base catalyst. The resulting product is then treated with an oxidizing agent to form the final compound, 5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-phenyl-2,4-imidazolidinedione. This synthesis method has been optimized to produce high yields of pure 5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-phenyl-2,4-imidazolidinedione.
Scientific Research Applications
5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-phenyl-2,4-imidazolidinedione has been studied for its potential use in various scientific applications, including as a therapeutic agent for cancer, diabetes, and inflammation. In vitro studies have shown that 5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-phenyl-2,4-imidazolidinedione has anti-proliferative effects on cancer cells, as well as anti-inflammatory effects on immune cells. In vivo studies have also shown that 5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-phenyl-2,4-imidazolidinedione can reduce tumor growth and improve glucose metabolism in diabetic animals.
properties
IUPAC Name |
(5E)-5-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13(2)17-11-15(14(3)10-19(17)26-4)12-18-20(24)23(21(25)22-18)16-8-6-5-7-9-16/h5-13H,1-4H3,(H,22,25)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCDVTQHVWICLT-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1/C=C/2\C(=O)N(C(=O)N2)C3=CC=CC=C3)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-phenylimidazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-2-furohydrazide](/img/structure/B5913054.png)
![N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)cyclopentanecarboxamide](/img/structure/B5913060.png)
![2-(4-chlorophenyl)-N-(4-{N-[(5-chloro-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5913065.png)
![N-(4-{N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B5913080.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide](/img/structure/B5913087.png)
![2-(2-chloro-4-{[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-methoxyphenoxy)acetamide](/img/structure/B5913105.png)
![5-methyl-N'-[(3-methyl-2-thienyl)methylene]-3-isoxazolecarbohydrazide](/img/structure/B5913112.png)
![3-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2(1H)-quinolinone](/img/structure/B5913116.png)

![4-({2-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5913125.png)
![2-{2-chloro-4-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B5913133.png)


![N-[1-(3,4-dimethoxyphenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B5913160.png)